molecular formula C18H19N5O2S B6259464 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-58-4

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B6259464
CAS No.: 893726-58-4
M. Wt: 369.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structural framework. This compound falls under the category of triazoles, which are known for their diverse biological and chemical applications. Its intricate molecular structure consists of a triazole ring, a phenyl ring, and an ethoxyphenyl group, all connected via a sulfanylacetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide generally involves multi-step organic reactions starting from basic building blocks:

  • Formation of the Triazole Ring: : The triazole ring is synthesized using a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

  • Attachment of Phenyl and Ethoxyphenyl Groups: : These groups are introduced through electrophilic aromatic substitution or coupling reactions.

  • Formation of the Sulfanylacetohydrazide Linkage: : The final step involves forming the sulfanylacetohydrazide linkage using thiol or thiolate and hydrazine derivatives under controlled conditions.

Industrial Production Methods

Scaling up the production of this compound requires optimization of the synthetic route for efficiency and cost-effectiveness. Industrial methods typically focus on:

  • Catalysis: : Utilizing catalysts to speed up the reaction without compromising yield or purity.

  • Green Chemistry: : Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.

  • Process Optimization: : Refining reaction conditions such as temperature, pressure, and pH to maximize yield and minimize production time.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions including:

  • Oxidation: : The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : The compound can be reduced using agents like lithium aluminium hydride to modify its functional groups.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents in acidic or basic media.

  • Reduction: : Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Halogenated reagents, Grignard reagents, or nucleophiles under appropriate solvent conditions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced forms of the triazole or phenyl rings.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to form metal complexes with unique properties.

  • Synthesis: : Acts as a building block for synthesizing more complex organic molecules.

Biology

  • Antimicrobial Agents: : Shows potential as an antimicrobial due to its triazole moiety.

  • Enzyme Inhibition: : Serves as an inhibitor for certain enzymes, useful in studying biochemical pathways.

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in the design of new drugs targeting specific diseases.

  • Therapeutics: : Investigated for its anti-inflammatory, anticancer, and antiviral properties.

Industry

  • Material Science: : Utilized in developing advanced materials with specific chemical and physical properties.

  • Chemical Sensors: : Used in creating sensors for detecting specific analytes due to its reactive nature.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with various biological targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids where the compound binds and exerts its effects.

  • Pathways Involved: : Inhibition or activation of specific biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific molecular configuration. Comparing it with similar compounds can highlight its distinct properties:

  • Triazole Derivatives: : Other triazole-based compounds may lack the sulfanylacetohydrazide linkage, affecting their reactivity and applications.

  • Phenyl-Substituted Compounds: : Compounds with different phenyl substitutions might exhibit varying degrees of biological activity and chemical stability.

  • Sulfanylacetohydrazide Analogues: : Similar compounds with different substituents on the sulfanylacetohydrazide linkage can show different reactivity and application profiles.

List of Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

  • 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

This detailed exploration of this compound covers its synthesis, reactions, applications, and mechanisms, providing a comprehensive understanding of this intriguing compound.

Properties

CAS No.

893726-58-4

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.